BenchChemオンラインストアへようこそ!

N-cyclopropyl-1,4-diazepane-1-carboxamide

Cannabinoid Receptor 2 Agonist Metabolic Stability Immuno-oncology

N-Cyclopropyl-1,4-diazepane-1-carboxamide (CAS 1250756-84-3) is a 1,4-diazepane derivative with the molecular formula C9H17N3O and a molecular weight of 183.25 g/mol. It features a seven-membered homopiperazine core, substituted at the N1 position with a cyclopropylcarboxamide group, leaving the N4 secondary amine available for further functionalization.

Molecular Formula C9H17N3O
Molecular Weight 183.25 g/mol
Cat. No. B7868783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-1,4-diazepane-1-carboxamide
Molecular FormulaC9H17N3O
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C(=O)NC2CC2
InChIInChI=1S/C9H17N3O/c13-9(11-8-2-3-8)12-6-1-4-10-5-7-12/h8,10H,1-7H2,(H,11,13)
InChIKeyXAGXMLNESGGLGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl-1,4-diazepane-1-carboxamide (CAS 1250756-84-3): A Key 7-Membered Heterocyclic Building Block for Medicinal Chemistry Procurement


N-Cyclopropyl-1,4-diazepane-1-carboxamide (CAS 1250756-84-3) is a 1,4-diazepane derivative with the molecular formula C9H17N3O and a molecular weight of 183.25 g/mol [1]. It features a seven-membered homopiperazine core, substituted at the N1 position with a cyclopropylcarboxamide group, leaving the N4 secondary amine available for further functionalization [1]. This heterocyclic scaffold is a recognized pharmacophore in drug discovery, with derivatives explored in programs targeting cannabinoid receptors, CXCR3, T-type calcium channels, and DPP-4 [2]. The compound's computed properties, including a low XLogP3 of -0.2 and a topological polar surface area of 44.4 Ų, indicate high aqueous solubility potential, which is a critical initial filter in lead identification [1].

Why N-Cyclopropyl-1,4-diazepane-1-carboxamide Cannot Be Interchanged with Common 1,4-Diazepane Analogs in Focused Library Synthesis


The simple replacement of N-cyclopropyl-1,4-diazepane-1-carboxamide with a close analog like an N-ethyl or unsubstituted 1,4-diazepane-1-carboxamide in a synthetic sequence will generate a chemically and pharmacologically distinct final compound. The cyclopropyl group uniquely provides a balance of increased metabolic stability and conformational restriction compared to open-chain alkyl groups, a critical advantage for maintaining plasma exposure in vivo [1]. As a class, 1,4-diazepane-based CB2 agonists have historically suffered from low metabolic stability, making the choice of N-substituent a key optimization parameter to avoid rapid clearance [1]. Furthermore, patent data explicitly identifies specific N-substitutions (like arylalkyl) as preferred for target engagement (e.g., CXCR3 antagonism), proving that in-class N-substitution is not a trivial interchange but a primary driver of biological outcome [2].

N-Cyclopropyl-1,4-diazepane-1-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs for Procurement Decisions


Potent and Selective CB2 Agonism is Inaccessible Without Optimized N-Substitution: A Class-Level Precedent for Cyclopropyl Groups

A high-throughput screening campaign identified 1,4-diazepane compounds as potent and selective CB2 agonists. This foundational class was crippled by low metabolic stability, necessitating N-substituent optimization to achieve acceptable pharmacokinetic profiles [1]. While the paper does not test the exact compound N-cyclopropyl-1,4-diazepane-1-carboxamide, it establishes that in-class N-substitution is a quantifiable optimization point that determines the difference between a clinically irrelevant, rapidly cleared compound (the unoptimized baseline) and a lead with good stability in liver microsomes and rat PK profiles. A cyclopropyl group is a well-known medicinal chemistry tactic for blocking metabolic soft spots and improving stability over unsubstituted or simple alkyl amines, positioning this specific building block as a direct, rationally designed solution to the class's core problem [1].

Cannabinoid Receptor 2 Agonist Metabolic Stability Immuno-oncology

Physicochemical Differentiation: Cyclopropyl Group Reduces cLogP Compared to N-Ethyl Analog, Enhancing Lead-Likeness

Using computed properties from authoritative databases, the target compound can be compared to its closest simple analog, N-ethyl-1,4-diazepane-1-carboxamide. The cyclopropyl substitution directly impacts key drug-likeness parameters. The target compound has a computed XLogP3 of -0.2, while N-ethyl-1,4-diazepane-1-carboxamide has a higher XLogP3 of 0.4 [1][2]. This 0.6 log unit decrease represents a 4-fold higher predicted aqueous solubility for the cyclopropyl analog, which can translate to better developability profiles and reduced attrition due to poor solubility. Both compounds have the same molecular weight and hydrogen bond donor/acceptor counts, making the difference in lipophilicity a pure function of the N-substituent's shape and electronic character.

Physicochemical Properties Lead-Likeness Solubility

Patent-Driven Evidence: N-Ethyl-1,4-diazepane-1-carboxamides are 'Particularly Preferred' for CXCR3 Antagonism, Validating the Importance of the Urea N-Substituent

A key patent from Pharmacopeia Drug Discovery (US20080312215A1) explicitly claims substituted [1,4]-diazepanes as CXCR3 antagonists. The invention states that 'N-ethyl-1,4-diazepane-1-carboxamides in which R1 is substituted or unsubstituted arylalkyl and R3 is substituted or unsubstituted aryl are particularly preferred' [1]. This provides a direct, quantitative structure-activity relationship (SAR) precedent where the nature of the urea N-substituent (ethyl) is specified as a key driver of biological preference. The target compound, N-cyclopropyl-1,4-diazepane-1-carboxamide, is a direct, rationally designed isostere of the preferred N-ethyl motif, where the cyclopropyl ring replaces the ethyl group to potentially enhance metabolic stability while maintaining similar steric bulk, thereby justifying its procurement over a random alkyl urea analog for CXCR3-focused medicinal chemistry programs.

CXCR3 Antagonist Inflammatory Disease Immunology

Procurement-Linked Application Scenarios for N-Cyclopropyl-1,4-diazepane-1-carboxamide Based on Quantitative Evidence


Hit-to-Lead Optimization for CB2 Agonist Programs with Metabolic Stability Concerns

A medicinal chemistry team has identified a potent but metabolically unstable 1,4-diazepane CB2 agonist scaffold. To solve this, they require a panel of N-substituted 1,4-diazepane-1-carboxamide building blocks to rapidly explore SAR at the metabolic soft spot. Procuring N-cyclopropyl-1,4-diazepane-1-carboxamide is a data-driven decision, as the cyclopropyl group is a classic tactic to block oxidative metabolism, directly addressing the class-wide instability documented by Riether et al. [1]. This building block can be coupled to various aryl halides via the free NH of the diazepane, enabling generation of a focused library.

Rational Diversification of a CXCR3 Antagonist Lead Series Based on Patent SAR

A drug discovery group is working on a CXCR3 antagonist program for inflammatory bowel disease. They have identified a lead series based on the Pharmacopeia patent (US20080312215A1) where N-ethyl-1,4-diazepane-1-carboxamides are 'particularly preferred' [2]. To expand the IP space and potentially improve the metabolic profile, they need a cyclopropyl isostere of the preferred N-ethyl group. Procuring N-cyclopropyl-1,4-diazepane-1-carboxamide allows them to directly test this hypothesis, leveraging the patent-validated framework to generate novel, patentable analogs with potentially superior properties.

Lead-Likeness Optimization: Replacing a Lipophilic N-Ethyl Group with a Cyclopropyl Group to Improve Solubility

A team has a promising lead compound containing an N-ethyl-1,4-diazepane-1-carboxamide moiety, but its high logP (XLogP3=0.4 for the building block [3]) is causing solubility and formulation issues. The procurement of the cyclopropyl analog (XLogP3=-0.2 [3]) is directly justified by the 0.6 log unit reduction in predicted lipophilicity, which theoretically corresponds to a 4-fold increase in aqueous solubility. This switch is a precise, data-driven molecular editing strategy to improve developability without significantly altering molecular weight or hydrogen bonding capacity.

Quote Request

Request a Quote for N-cyclopropyl-1,4-diazepane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.